6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one - 2197576-40-0

6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-3089698
CAS Number: 2197576-40-0
Molecular Formula: C18H23N5O2
Molecular Weight: 341.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: DHPMs have been evaluated for their antibacterial and antifungal properties. [] [] []
  • Antiviral Activity: Some DHPMs have shown promising antiviral activity against specific viruses. []
  • Anticancer Activity: Certain DHPMs exhibit anticancer activity by targeting specific cellular pathways. [] [] []
  • Anti-inflammatory Activity: DHPMs have demonstrated anti-inflammatory properties, potentially by inhibiting enzymes involved in inflammation. [] [] [] []
  • Enzyme Inhibition: DHPMs are known to inhibit various enzymes, including kinases and oxidases, making them potential candidates for drug development targeting specific diseases. [] [] [] []

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

Compound Description: This compound is the product of a reaction between 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one and ammonium acetate. [] It was fully characterized in the study. []

Relevance: While structurally distinct, this compound shares the core dihydropyrimidin-4-one moiety with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The presence of various substituents and the fused quinoxaline ring system differentiate this compound from the target compound.

3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide

Compound Description: This compound contains a dihydropyrimidine ring with a hydroxy substituent at the 4-position and a propanamide side chain at the 5-position. [] The crystal structure reveals intermolecular hydrogen bonding and π–π interactions. []

Relevance: This compound shares the dihydropyrimidin-6-one core structure with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound differs by having a cyclopropyl substituent at the 4-position, a methyl group at the 3-position, and a piperidine-linked pyrimidine at the 1-position instead of the bromophenyl, propanamide, and hydroxy substituents found in this compound.

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: This compound, named IACS-15414, is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. [] It effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in various xenograft models. []

Relevance: Like 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one, IACS-15414 is based on the dihydropyrimidin-4-one scaffold. The differences lie in the substituents on the pyrimidine ring and the presence of a complex spirocyclic amine in IACS-15414.

6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one (RN486)

Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor. [, ] It exhibits potent inhibition of Btk enzyme activity and functional activities in both human and rodent cells. [, ] RN486 effectively blocks immunoreceptor-mediated immune responses and shows strong anti-inflammatory and bone-protective effects in arthritis models. [, ]

Relevance: Although RN486 possesses a cyclopropyl substituent and a dihydropyridin-one moiety, it significantly differs from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one in overall structure. The target compound lacks the isoquinolinone, piperazine-linked pyridine, and hydroxymethylphenyl moieties found in RN486. [, ]

Ethyl-6-methyl–2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylates

Compound Description: This class of compounds serve as starting materials for the synthesis of various dihydropyrimidine derivatives. [] They are reacted with hydrazine hydrate to form corresponding carbohydrazides, which are further derivatized to obtain antimicrobial and antioxidant compounds. []

4-{4-(2-Methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl}-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one

Compound Description: These compounds are synthesized through a multi-step process involving condensation reactions with various aldehydes and urea. [] Their antimicrobial activities have been studied. []

Relevance: The presence of the dihydropyrimidin-2-one core connects this class of compounds to 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. Notably, the target compound differs in the position of the carbonyl group on the pyrimidine ring (position 4 versus position 2) and the presence of a benzylidene-imidazolylphenyl substituent instead of the piperidine-linked pyrimidine found in the target compound.

(6-Oxo-1,6-dihydropyrimidin-2-yl)guanidines

Compound Description: This class of compounds are starting materials for the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones. [] They exhibit an unexpected thermal rearrangement when reacted with triethyl orthoacetate, resulting in different regioisomers depending on the substituents on the guanidine moiety. []

N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Compound Description: This compound undergoes a cyclocondensation reaction with benzaldehyde to yield 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one. [] The reaction is chemo- and regioselective, forming the 1,3,5-triazine ring at the nitrogen atom adjacent to the carbonyl group. []

2-(4-Carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one

Compound Description: This chalcone derivative serves as a starting material for the synthesis of various polyoxaheterocyclic hybrid systems. [] It undergoes Michael condensation with methylene active compounds, leading to the formation of hybrid structures like xanthylium and chromen-13-ilium salts. []

Relevance: While not directly containing a dihydropyrimidine ring, this compound showcases the use of Michael condensation reactions for building complex heterocyclic structures, which is relevant to the potential synthetic pathways for 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one.

Ethyl 6- methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, synthesized through the Biginelli reaction, is a key intermediate in the synthesis of several dihydropyrimidine derivatives, including those with antioxidant activity. [] It is transformed into various oxadiazolyl pyrimidinones and azetidinone derivatives. []

Relevance: This compound shares the core dihydropyrimidine structure with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The difference lies in the substituents at the 1- and 5-positions. The target compound has a piperidine-linked pyrimidine at the 1-position and a ketone at the 5-position, whereas this compound has an ethyl carboxylate substituent at the 5-position.

3,4-Dihydropyrimidin-2(1H)-ones

Compound Description: This class of compounds are used as starting materials for the synthesis of various pyridine derivatives with potential insecticidal and fungicidal activities. [] They react with 2-chloro-5-(chloromethyl)-pyridine through N,S-dialkylation to produce the target pyridine-linked dihydropyrimidines. []

Relevance: 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one belongs to this class of compounds. The target compound features a piperidine linker instead of the pyridine linker and different substituents at various positions on the dihydropyrimidine ring.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

Compound Description: These compounds are dihydropyrimidine derivatives synthesized via aldol condensation reactions. [] They are potentially valuable precursors for the synthesis of various dihydropyrimidine-like derivatives. []

Relevance: These compounds share the core dihydropyrimidine structure with 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound differs by having a 4-one instead of a 2-thione, different substituents at the 1-, 4-, and 6-positions, and lacking the styryl and prop-2-en-1-one substituents.

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

Compound Description: This series of quinoline-3-carboxylic acids were synthesized and evaluated for their in vitro antimycobacterial activities against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). [] Several compounds in this series exhibited potent antimycobacterial activity. []

Relevance: While containing a cyclopropyl group, this class of compounds significantly deviates from the structure of 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound lacks the quinoline core, nitro group, carboxylic acid, and secondary amino substituents found in these quinoline derivatives.

3-Methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

Compound Description: This compound is a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 value of 74 nM. [] It exhibited significant antidepressant activity in vivo. [] Molecular docking studies revealed a crucial hydrogen bond interaction with Val-135 in the active site of GSK-3β. []

Ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoate (7af)

Compound Description: This compound is a potent protoporphyrinogen IX oxidase (PPO) inhibitor with broad-spectrum herbicidal activity. [] It exhibits excellent in vivo activity and high selectivity for plant PPO over human PPO. []

Relevance: While containing a dihydropyrimidine moiety, 7af significantly differs from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound lacks the benzoxazinone core, trifluoromethyl group, and butanoate side chain present in 7af.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator that induces relaxation in ovine pulmonary artery. [] Its mechanism of action involves both sGC activation and sodium pump stimulation. []

Relevance: BAY 41-2272 contains a cyclopropyl substituent and a pyrimidine ring, but it differs significantly from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one in overall structure. The target compound lacks the pyrazolopyridine core, fluorobenzyl group, and amine substituent present in BAY 41-2272.

5-Substituted 2,6-dimethylpyrimidin-4(3H)-ones

Compound Description: This class of compounds, along with uracils, are used to synthesize various antimetabolites with potential antibacterial, antitumor, and antimonoamine oxidase activities. [] They are reacted with aromatic aldehydes to form styrylpyrimidinones and are also alkylated and condensed with uracil derivatives. []

Relevance: 5-Substituted 2,6-dimethylpyrimidin-4(3H)-ones belong to the dihydropyrimidine family, linking them to 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound differs in the position of the carbonyl group (position 4 versus position 6) and the nature of the substituents on the pyrimidine ring.

2-((1-substituted-1H-1,2,3-triazol-4-yl)methylthio)-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Compound Description: This series of S-DABO derivatives, synthesized using the CuAAC reaction, were evaluated for their HIV-1 inhibitory activity. [] Some compounds in this series showed promising anti-HIV activity. []

Relevance: Despite containing a pyrimidin-4(3H)-one core, these S-DABO derivatives differ significantly from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one. The target compound lacks the triazole moiety, naphthalene substituent, and thioether linkage found in these derivatives.

Compound Description: These two pyrido[3,4-c]pyridazine derivatives were synthesized from ethylcyanoacetate and phenylhydrazono derivatives. [] Their structures were characterized using NMR spectroscopy and X-ray crystallography. []

Relevance: These compounds are not directly related to 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one in terms of structure or chemical class. They are included in this list because they are derived from a reaction that also produces dihydropyrimidines, highlighting the diversity of products achievable from similar starting materials.

3,4-Dihydropyrimidones

Compound Description: This class of compounds are evaluated as potential cyclooxygenase-2 (COX-2) inhibitors using molecular modeling and docking analysis. [] Some compounds in this study show promising interactions with COX-2, suggesting their potential as anti-inflammatory agents. []

Relevance: 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one belongs to the 3,4-dihydropyrimidone class of compounds. While sharing the core structure, the target compound differs from the specific compounds evaluated in this study through its unique substituents, including the piperidine-linked pyrimidine.

Compound Description: These three novel compounds are synthesized from glucose, amino acids, and thiobarbituric acid. [] They are evaluated as potential antiviral agents against the variola virus through molecular modeling studies, showing favorable binding affinities. []

GDC-0853 ((S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one)

Compound Description: GDC-0853 is a selective and reversible oral small molecule inhibitor of Bruton's tyrosine kinase (BTK), currently under development for treating rheumatoid arthritis and systemic lupus erythematosus. [] While it showed efficacy in preclinical models, GDC-0853 exhibited pancreatic toxicity in rats, a finding considered likely a class effect of BTK inhibitors. []

Relevance: While both GDC-0853 and 6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one possess a piperidine ring and a pyrimidinone core, they differ significantly in their overall structures. The target compound lacks the complex bicyclic core, hydroxymethyl substituent, and piperazine-linked pyridine present in GDC-0853.

1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4tetrahydropyrimidin-5- yl)ethylidene)thiosemicarbazide

Compound Description: This class of compounds are synthesized via a green chemistry approach using ionic liquid [Et3NH][HSO4] as both solvent and catalyst. [] They have been evaluated for their antibacterial and antifungal activities, showing mild to moderate efficacy against various microbes. []

6-Amino-2-(morpholin-4-yl)-5-nitrosopyrimidines

Compound Description: This class of compounds includes neutral, anionic, and hydrated forms, which exhibit diverse hydrogen-bonded sheet structures in their crystal structures. [] The electronic polarization within these molecules is influenced by the protonation state and hydration. []

3-Acetonyl-1H-quinoxalin-2-one

Compound Description: This compound is a versatile starting material for synthesizing various quinoxaline derivatives with potential pharmaceutical applications. [] It undergoes aliphatic electrophilic substitution reactions, leading to the formation of chalcones, pyridopyridoquinoxalines, furoquinoxalines, and pyrazolylmethylquinoxalines. []

Relevance: While structurally distinct from 6-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one, this compound demonstrates the use of electrophilic substitution reactions for synthesizing diverse heterocyclic derivatives, a principle relevant to the potential synthetic pathways for the target compound.

Compound Description: These compounds are positron emission tomography (PET) tracers studied for their metabolic behavior in vitro and in vivo. [] The research focuses on understanding their enzymatic degradation, blood-brain barrier permeability, and metabolic profile in humans. []

Properties

CAS Number

2197576-40-0

Product Name

6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

IUPAC Name

6-cyclopropyl-3-[[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C18H23N5O2

Molecular Weight

341.415

InChI

InChI=1S/C18H23N5O2/c1-21-11-20-16(9-17(21)24)22-6-4-13(5-7-22)10-23-12-19-15(8-18(23)25)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3

InChI Key

KGJCGRLWOMMUFW-UHFFFAOYSA-N

SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.